1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that imidazole, a part of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds23.
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties23. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia23. However, the specific synthesis process for “1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” is not explicitly mentioned in the available literature. However, imidazole, a part of this compound, is known to contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen23.Chemical Reactions Analysis
The specific chemical reactions involving “1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” are not readily available in the literature.Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .
Safety And Hazards
The safety and hazards associated with “1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” are not explicitly mentioned in the available literature.
Future Directions
The future directions for research on “1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid” are not explicitly mentioned in the available literature.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10-6-9(11(16)17)7-14(10)4-1-3-13-5-2-12-8-13/h2,5,8-9H,1,3-4,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQCZXPAOZHIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCN2C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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